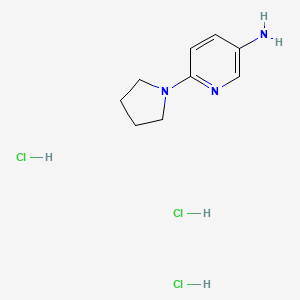

6-(1-Pyrrolidinyl)-3-pyridinamine 3HCl

Description

6-(1-Pyrrolidinyl)-3-pyridinamine 3HCl is a pyridine derivative characterized by a pyrrolidine ring (a five-membered nitrogen-containing heterocycle) attached to the 6-position of the pyridine ring and an amine group at the 3-position. The compound exists as a trihydrochloride salt, enhancing its solubility and stability in aqueous environments. According to Interchim, this compound is available as a custom synthesis product, with a molecular formula of C₉H₁₃N₃ and a molecular weight of 163.22 g/mol (excluding the HCl counterions) .

Properties

IUPAC Name |

6-pyrrolidin-1-ylpyridin-3-amine;trihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3.3ClH/c10-8-3-4-9(11-7-8)12-5-1-2-6-12;;;/h3-4,7H,1-2,5-6,10H2;3*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEBHUTTXGQVNQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC=C(C=C2)N.Cl.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16Cl3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1-Pyrrolidinyl)-3-pyridinamine 3HCl typically involves the formation of the pyrrolidine ring followed by its attachment to the pyridine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In industrial settings, the production of 6-(1-Pyrrolidinyl)-3-pyridinamine 3HCl may involve large-scale synthesis using automated reactors. These reactors allow for precise control over reaction parameters, ensuring consistent quality and efficiency. The use of advanced purification techniques, such as chromatography, is also common to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

6-(1-Pyrrolidinyl)-3-pyridinamine 3HCl undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various halogens for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with additional oxygen-containing functional groups, while reduction may result in more saturated compounds .

Scientific Research Applications

6-(1-Pyrrolidinyl)-3-pyridinamine 3HCl has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.

Mechanism of Action

The mechanism of action of 6-(1-Pyrrolidinyl)-3-pyridinamine 3HCl involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

6-(1-Piperidinyl)-3-pyridinamine 3HCl

- Structural Differences :

- The piperidinyl group (six-membered nitrogen-containing ring) replaces the pyrrolidinyl group (five-membered ring) at the 6-position of the pyridine.

- Piperidine’s larger ring size may alter steric effects and electronic properties compared to pyrrolidine.

- Implications: Piperidine derivatives often exhibit different pharmacokinetic profiles, such as increased lipophilicity and metabolic stability, compared to pyrrolidine analogs. No direct experimental data on solubility or bioactivity is available in the provided evidence, but structural differences suggest divergent applications in drug discovery .

N-(2-Chloro-6-((3-(hydroxymethyl)pyrrolidin-1-yl)methyl)pyridin-3-yl)pivalamide

- Structural Differences :

- A chloro substituent at the 2-position and a pivalamide group at the 3-position replace the amine group.

- The pyrrolidinyl group is modified with a hydroxymethyl side chain.

(3-Methylpyridin-2-yl)methanamine•HCl

- Structural Differences :

- A methyl group at the 3-position and a methanamine substituent at the 2-position replace the pyrrolidinyl and amine groups.

- This compound is commercially available in gram-scale quantities, suggesting its utility as a building block in medicinal chemistry .

Data Table: Key Structural and Commercial Attributes

*Exact molecular weights for hydrochloride salts require calculation based on stoichiometry.

Research Findings and Limitations

- Synthetic Accessibility : Compounds like 6-(1-Pyrrolidinyl)-3-pyridinamine 3HCl are typically synthesized via nucleophilic substitution or coupling reactions, as seen in analogous pyridazine derivatives (e.g., 3-Chloro-6-hydrazinylpyridazine) .

- Gaps in Data: Limited experimental data on solubility, stability, or bioactivity for the target compound and its analogs highlight the need for further research.

Q & A

What are the optimal synthetic routes for 6-(1-Pyrrolidinyl)-3-pyridinamine 3HCl, and how can reaction yields be improved?

Basic Research Focus

The synthesis of pyridine derivatives often involves nucleophilic substitution or coupling reactions. For 6-(1-Pyrrolidinyl)-3-pyridinamine 3HCl, a plausible route includes introducing the pyrrolidinyl group at the 6-position of 3-aminopyridine via Buchwald-Hartwig amination or SNAr (nucleophilic aromatic substitution) under controlled conditions. Catalytic systems (e.g., Pd-based catalysts for coupling) and solvent selection (polar aprotic solvents like DMF or DMSO) significantly affect yield . Optimization may involve varying reaction temperatures (e.g., 80–120°C), stoichiometry of pyrrolidine, and purification via recrystallization using HCl to isolate the trihydrochloride form. Yield improvement strategies include microwave-assisted synthesis or flow chemistry for enhanced reproducibility .

How can structural discrepancies in reported melting points or spectral data for this compound be resolved?

Advanced Research Focus

Discrepancies in physical properties (e.g., melting points) often arise from polymorphic forms, hydration states, or impurities. For 6-(1-Pyrrolidinyl)-3-pyridinamine 3HCl, validate purity using HPLC (≥98% purity threshold) and characterize crystalline forms via X-ray diffraction (XRD) or differential scanning calorimetry (DSC) . Cross-reference spectral data (¹H/¹³C NMR, IR) with computational predictions (DFT calculations) to confirm assignments. For example, the amine proton in 3-pyridinamine typically resonates at δ 6.8–7.2 ppm, while pyrrolidinyl protons appear as a multiplet at δ 1.8–2.2 ppm .

What methodologies are recommended for determining solubility and stability in pharmaceutical solvents?

Basic Research Focus

Use shake-flask or UV-spectrophotometric methods to measure solubility in solvents like PBS, DMSO, or ethanol. For instance, prepare saturated solutions at 25°C, filter, and quantify via HPLC-UV at λ ~280 nm (typical for pyridinamines) . Stability studies should assess degradation under varying pH (1–10), temperature (4–40°C), and light exposure. Accelerated stability testing (40°C/75% RH for 4 weeks) can predict shelf-life, with degradation products identified via LC-MS .

How can receptor-binding affinity or pharmacokinetic properties of this compound be evaluated?

Advanced Research Focus

For receptor studies, employ surface plasmon resonance (SPR) or radioligand binding assays (e.g., using ³H-labeled analogs). Computational docking (AutoDock Vina, Schrödinger Suite) predicts interactions with targets like GPCRs or kinases. Pharmacokinetic parameters (e.g., logP, plasma protein binding) are determined via in vitro assays:

- LogP : Shake-flask method with octanol/water partitioning .

- Metabolic stability : Microsomal incubation (human liver microsomes) with LC-MS/MS quantification .

- Caco-2 permeability : Assess intestinal absorption potential .

What analytical techniques are critical for resolving contradictory bioactivity data in cell-based assays?

Advanced Research Focus

Contradictions in bioactivity (e.g., IC₅₀ variability) may stem from assay conditions (cell line, serum concentration) or compound aggregation. Mitigate by:

- Dose-response validation : Use ≥3 independent replicates with controls (e.g., staurosporine for cytotoxicity).

- Aggregation testing : Add detergents (0.01% Tween-20) to rule out false positives .

- Target engagement : Western blotting or cellular thermal shift assays (CETSA) confirm on-target effects .

How can computational modeling guide the design of derivatives with enhanced selectivity?

Advanced Research Focus

QSAR (quantitative structure-activity relationship) models identify critical substituents. For example, substituting the pyrrolidinyl group with bulkier amines (e.g., piperidine) may alter binding to off-target kinases. Molecular dynamics simulations (AMBER, GROMACS) predict conformational stability in binding pockets. ADMET predictors (e.g., SwissADME) optimize solubility and toxicity profiles .

What strategies are effective in scaling up synthesis while maintaining purity?

Basic Research Focus

Scale-up requires optimizing workup procedures (e.g., liquid-liquid extraction vs. column chromatography) and minimizing side reactions. For the trihydrochloride form, ensure stoichiometric HCl addition during crystallization. Monitor purity via in-process controls (TLC, HPLC) and implement Quality-by-Design (QbD) principles to define critical process parameters (CPPs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.